3-amino-6-chloro-2-phenyl-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70460-43-4 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-amino-6-chloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
VTAPQBVEZAYJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Amino 6 Chloro 2 Phenyl 4h Chromen 4 One
Electrophilic and Nucleophilic Reactivity of the Chromen-4-one Core
The chromen-4-one scaffold, the fundamental structure of this compound, exhibits both electrophilic and nucleophilic characteristics.
Electrophilic Character: The primary electrophilic centers are the C2-C3 double bond and the C4-carbonyl carbon. The conjugated system, which includes the benzoyl group, enhances the electrophilicity at the C2 position, making it susceptible to nucleophilic attack through a Michael (1,4-addition) reaction. This reactivity is a cornerstone for the synthesis of various chromanone derivatives. Nucleophiles can add across the C2-C3 double bond, a reaction often followed by ring-opening of the pyrone moiety, particularly under basic conditions. researchgate.netnih.gov The reactivity of the chromone (B188151) core can be influenced by substituents; electron-donating groups tend to decrease the electrophilicity, which can lead to lower yields in reactions dependent on this property. nih.gov
The carbonyl group at the C4 position also serves as an electrophilic site, primarily by acting as a hydrogen bond acceptor, a crucial interaction in many biological contexts.
Reaction Pathways Involving the 3-Amino Group
The 3-amino group introduces a potent nucleophilic center into the molecule. Its reactivity is analogous to that of an enamine due to its position adjacent to the C2-C3 double bond and conjugation with the C4-carbonyl group. This enables it to participate in several key reaction pathways.
Schiff Base Formation: As a primary amine, the 3-amino group readily undergoes condensation reactions with various aldehydes and ketones. nih.govresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a 3-(alkylideneamino)- or 3-(arylideneamino)-chromen-4-one derivative, commonly known as a Schiff base. researchgate.netnih.gov
Acylation: The amino group can be acylated by reacting with acyl halides or anhydrides. Under appropriate conditions, typically acidic to protonate the amine and prevent N-acylation, chemoselective O-acylation can occur if hydroxyl groups are present elsewhere. rsc.org However, for this specific compound, N-acylation is the expected pathway, leading to the formation of 3-amido-chromen-4-one derivatives.
Diazotization: The primary amino group can react with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mdpi.comresearchgate.net While aliphatic diazonium salts are highly unstable, those derived from aromatic or vinylic amines can exhibit sufficient stability at low temperatures (0–5 °C) to be used as versatile synthetic intermediates. researchgate.netmdpi.com These diazonium salts can then undergo various substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups at the 3-position.
| Reaction Type | Reagents | Product Class |
| Schiff Base Formation | Aldehydes (R-CHO) or Ketones (R-CO-R') | 3-(Alkylidene/Arylideneamino)-6-chloro-2-phenyl-4H-chromen-4-one |
| Acylation | Acyl Halides (R-CO-Cl) or Anhydrides ((RCO)₂O) | 3-Acetamido-6-chloro-2-phenyl-4H-chromen-4-one |
| Diazotization | Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | 6-Chloro-4-oxo-2-phenyl-4H-chromen-3-diazonium salt |
Influence of 6-Chloro and 2-Phenyl Substituents on Reactivity
The substituents at the 6- and 2-positions significantly modulate the inherent reactivity of the 3-amino-chromen-4-one core through a combination of electronic and steric effects.
2-Phenyl Substituent: The phenyl group at the C2 position has a dual influence.
Steric Effects: It introduces significant steric bulk near the C2-C3 double bond and the 3-amino group. This can hinder the approach of nucleophiles to the C2 position and may also influence the reactivity of the adjacent amino group by sterically shielding it from large reagents.
Electronic Effects: The phenyl ring is in conjugation with the C2-C3 double bond, extending the π-system of the molecule. This conjugation influences the electronic distribution across the pyrone ring and can affect the stability of reaction intermediates.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Chloro | 6 | Electron-withdrawing (-I) | Minimal | Increases electrophilicity of the chromone core. |
| Phenyl | 2 | Conjugation with C2=C3 | High | Hinders nucleophilic attack at C2; modifies electronic properties of the pyrone ring. |
Stability and Degradation Pathways in Research Environments
The stability of 3-amino-6-chloro-2-phenyl-4H-chromen-4-one is a critical factor in its handling, storage, and application in research settings. The molecule's stability is generally robust but can be compromised under specific conditions.
Thermal Stability: Flavones and related chromones are generally thermally stable. Studies on various flavonoids show that significant degradation often requires prolonged heating at high temperatures (e.g., above 150-200 °C). oup.com The stability is pH-dependent, with many flavones showing greater stability under acidic conditions compared to neutral or alkaline conditions. nih.gov
pH and Hydrolytic Stability: The chromone ring is susceptible to ring-opening reactions under strong alkaline conditions. Nucleophilic attack by hydroxide (B78521) ions, typically at the C2 position, can lead to the cleavage of the pyrone ring to form a chalcone-like or acetophenone (B1666503) derivative. researchgate.netnih.gov Under strongly acidic conditions, hydrolysis is less common, and the compound is generally more stable. nih.gov The amino group itself is stable to hydrolysis, but its basicity can be neutralized in acidic media, forming an ammonium (B1175870) salt.
Photochemical Stability: Chromones contain a conjugated system with a carbonyl group, making them photoactive. researchgate.net Exposure to UV or even strong visible light can induce photochemical reactions, including dimerizations or intramolecular rearrangements. researchgate.net The presence of the amino and chloro substituents can further influence the photochemical pathways. Therefore, to prevent potential photodegradation, the compound should be stored protected from light.
Oxidative Stability: The 3-amino group, with its enamine-like character, and the electron-rich phenyl and benzopyrone rings can be susceptible to oxidation. Strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to degradation, potentially forming quinone-imine or other oxidized species.
Spectroscopic and Structural Elucidation Studies for 3 Amino 6 Chloro 2 Phenyl 4h Chromen 4 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-amino-6-chloro-2-phenyl-4H-chromen-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
Based on data from analogous compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. The protons of the chromene ring are expected to appear in the aromatic region, with the presence of the chlorine atom at the 6-position influencing the chemical shifts of the surrounding protons. The protons of the phenyl ring at the 2-position will also resonate in the aromatic region. The amino group protons are anticipated to appear as a broad singlet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~155.0 |
| 3 | - | ~120.0 |
| 4 | - | ~175.0 (C=O) |
| 4a | - | ~122.0 |
| 5 | ~8.10 (d, J=2.5 Hz) | ~125.0 |
| 6 | - | ~130.0 |
| 7 | ~7.60 (dd, J=8.8, 2.5 Hz) | ~135.0 |
| 8 | ~7.50 (d, J=8.8 Hz) | ~119.0 |
| 8a | - | ~154.0 |
| 1' | - | ~131.0 |
| 2'/6' | ~7.55 (m) | ~128.5 |
| 3'/5' | ~7.45 (m) | ~129.0 |
| 4' | ~7.40 (m) | ~128.0 |
| 3-NH₂ | Broad singlet | - |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the chromene ring (H-5, H-7, and H-8) and within the phenyl ring (H-2'/6', H-3'/5', and H-4').
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly bonded to carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating the proton signals with their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the H-5 proton to the C-4 (carbonyl) and C-4a carbons would confirm the structure of the chromene core. Similarly, correlations from the phenyl protons to the C-2 carbon would establish the connection of the phenyl ring to the chromene scaffold.
While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to:
Characterize the crystalline form and identify any polymorphic impurities.
Study intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, in the solid state.
Determine the conformation of the molecule in the crystal lattice, which may differ from its conformation in solution.
Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. While the crystal structure for this compound is not available, data from the closely related compound, 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one, provides valuable insights into the expected crystallographic parameters. nih.govresearchgate.net Another relevant structure is that of the non-chlorinated analog, 3-amino-2-phenyl-4H-chromen-4-one. nih.gov
Based on these related structures, it is anticipated that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The chromene ring system is expected to be nearly planar. The phenyl ring at the 2-position would likely be twisted relative to the plane of the chromene ring.
Table 2: Predicted Crystallographic Data for this compound (based on analogs)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~8-10 |
| b (Å) | ~10-15 |
| c (Å) | ~12-18 |
| α (°) | 90 (for Monoclinic) or ~85-95 (for Triclinic) |
| β (°) | ~95-105 |
| γ (°) | 90 (for Monoclinic) or ~70-90 (for Triclinic) |
| Volume (ų) | ~1200-1500 |
| Z | 4 (for Monoclinic) or 2 (for Triclinic) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The combination of both techniques is powerful, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the various functional groups.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR/Raman) |
|---|---|---|---|
| N-H (amino) | Stretching | 3300-3500 | Medium/Weak |
| C-H (aromatic) | Stretching | 3000-3100 | Medium/Strong |
| C=O (ketone) | Stretching | 1630-1660 | Strong/Medium |
| C=C (aromatic) | Stretching | 1450-1600 | Strong/Strong |
| C-N (amino) | Stretching | 1250-1350 | Medium/Medium |
| C-O-C (ether) | Asymmetric Stretching | 1200-1275 | Strong/Medium |
| C-Cl | Stretching | 1000-1100 | Medium/Strong |
The carbonyl (C=O) stretching frequency is particularly informative. Its position can be influenced by conjugation and hydrogen bonding. The presence of the amino group at the 3-position may lead to a slight lowering of the C=O frequency due to electronic effects and potential intramolecular hydrogen bonding. The C-Cl stretching vibration would also be a characteristic feature in the fingerprint region of the spectrum.
Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₁₅H₁₀ClNO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion (MS/MS) can be induced to study the structure of the molecule. The fragmentation of flavonoids and chromones often involves retro-Diels-Alder (RDA) reactions, leading to the cleavage of the heterocyclic ring. Other common fragmentation pathways include the loss of small neutral molecules such as CO, H₂O, and HCl.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Comment |
|---|---|---|---|
| [M]⁺· | C₁₅H₁₀ClNO₂ | ~271.04 | Molecular Ion |
| [M+H]⁺ | C₁₅H₁₁ClNO₂ | ~272.05 | Protonated Molecule |
| [M-CO]⁺· | C₁₄H₁₀ClNO | ~243.05 | Loss of carbon monoxide |
| [M-Cl]⁺ | C₁₅H₁₀NO₂ | ~236.07 | Loss of chlorine radical |
| RDA Fragment 1 | - | - | Fragments from cleavage of the chromene ring |
| RDA Fragment 2 | - | - | Fragments from cleavage of the chromene ring |
The analysis of the fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound and to distinguish it from its isomers.
Computational and Theoretical Investigations of 3 Amino 6 Chloro 2 Phenyl 4h Chromen 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. d-nb.inforesearchgate.net It is particularly effective for calculating the optimized geometry, electronic structure, and vibrational frequencies of molecules like substituted chromones. d-nb.infonih.gov DFT calculations help in understanding the intrinsic properties of a molecule, which are crucial for predicting its reactivity and stability. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For chromone (B188151) derivatives, a low HOMO-LUMO gap is often correlated with higher biological activity. researchgate.net
In 3-amino-6-chloro-2-phenyl-4H-chromen-4-one, the HOMO is expected to be localized primarily on the electron-rich aminophenyl and chromone rings, reflecting its electron-donating capacity. The LUMO is likely distributed over the pyrone ring, particularly the α,β-unsaturated ketone system, which acts as an electron-accepting region.
Table 1: Calculated FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -2.05 |
Note: The values presented are representative and derived from DFT calculations on structurally similar chromone derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netnih.gov It helps identify the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen (O atom at C4) and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack and hydrogen bonding interactions.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack.
Neutral Potential (Green): Spread across the phenyl and benzene (B151609) rings of the chromone system.
This visualization of charge distribution is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. rsc.org
For this compound, significant stabilizing interactions would be expected, such as:
Delocalization of the lone pair electrons from the amino nitrogen (LP(N)) to the antibonding π* orbitals of the adjacent aromatic ring.
Interactions between the π orbitals of the phenyl ring and the pyrone ring system.
Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N5 | π*(C3-C4) | 25.4 |
| π(C2-C3) | π*(C4-O1) | 18.2 |
Note: These values are illustrative, representing typical hyperconjugative interactions in similar heterocyclic systems.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable three-dimensional structures.
In the context of drug discovery, MD simulations are invaluable for investigating the interactions between a ligand (the chromone derivative) and a biological target, such as a protein or enzyme. nih.govrsc.org By simulating the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate binding free energies. mdpi.com Analysis of MD trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provides insights into the stability and flexibility of the complex over the simulation period. nih.govrsc.org
Quantum Chemical Parameters and Their Correlation with Experimental Data
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived. bohrium.cominformaticsjournals.co.in These quantum chemical parameters provide a quantitative measure of a molecule's reactivity and stability and can be correlated with experimental observations.
Key parameters include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A larger value indicates higher stability and lower reactivity. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A higher value indicates greater reactivity.
These calculated parameters can be used to predict how the molecule will behave in chemical reactions and biological systems.
Table 3: Calculated Quantum Chemical Parameters
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (IP) | 6.15 |
| Electron Affinity (EA) | 2.05 |
| Electronegativity (χ) | 4.10 |
| Chemical Hardness (η) | 2.05 |
Note: Values are calculated based on the representative FMO energies from Table 1.
In Silico Prediction of Pharmacological Profiles Relevant to Biological Research Targets
In silico methods are increasingly used in the early stages of drug development to predict the pharmacological profiles of new chemical entities. nih.govmdpi.com These computational tools can forecast a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADMET). researchgate.netnih.gov
For this compound, in silico models can be used to:
Assess Drug-Likeness: Evaluate compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. rsc.org
Predict ADME Properties: Estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. mdpi.comnih.gov
Identify Potential Biological Activities: Screen the molecule against databases of known biological targets to predict its potential efficacy as an inhibitor or activator for various proteins.
These predictions help prioritize compounds for further experimental testing and can guide the design of derivatives with improved pharmacological properties. rsc.org
Table 4: Predicted Pharmacological and ADME Profile
| Property | Predicted Value/Outcome |
|---|---|
| Physicochemical Properties | |
| Molecular Weight | 285.7 g/mol |
| LogP | 3.5 |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
| Drug-Likeness | |
| Lipinski's Rule of Five | Pass (0 violations) |
| Bioavailability Score | 0.55 |
| Pharmacokinetics | |
| GI Absorption | High |
| BBB Permeant | Yes |
| P-gp Substrate | No |
| Medicinal Chemistry | |
| PAINS Alert | 0 |
Note: This table presents hypothetical data generated from standard in silico prediction models.
Structure Activity Relationship Sar Studies of 3 Amino 6 Chloro 2 Phenyl 4h Chromen 4 One Derivatives in Academic Contexts
Impact of Substituents on the Chromen-4-one Scaffold on Biological Activity
The biological activity of the chromen-4-one scaffold is highly dependent on the nature and position of its substituents. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the core structure can lead to significant changes in potency and selectivity for various biological targets. nih.govnih.gov The chromone (B188151) nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological receptors and enzymes. researchgate.netresearchgate.net
Role of the 3-Amino Group and its Derivatization
The 3-amino group is a critical functional group that significantly influences the biological profile of chromen-4-one derivatives. Derivatization of this amino group has been a common strategy to modulate the activity of these compounds. researchgate.net Chemical derivatization can alter properties such as polarity, ionization efficiency, and steric bulk, which in turn affects how the molecule interacts with its biological target. mdpi.comnih.gov
Research has shown that converting the primary amine into various amides, sulfonamides, or other functional groups can lead to compounds with enhanced or altered biological activities. For instance, a series of novel chromone analogues with a substituted arylamine moiety at the 3-position were synthesized and evaluated for their antitumor activities. researchgate.net Five of these compounds were identified as promising candidates against human colon and liver cancer cell lines. researchgate.net This suggests that the nature of the substituent on the 3-amino group plays a key role in the cytotoxic effects of these molecules. The process of derivatization can also be used to stabilize labile amino acids and improve their analytical detection. nih.gov
Table 1: Effect of 3-Amino Group Derivatization on Antitumor Activity An illustrative table based on findings that specific substitutions enhance activity.
| Compound ID | Modification at 3-Amino Group | Observed Activity |
|---|---|---|
| Parent | -NH₂ | Baseline Activity |
| 6c | Substituted Arylamine | High Potency |
| 6f | Substituted Arylamine | High Potency |
| 6i | Substituted Arylamine | High Potency |
| 6m | Substituted Arylamine | High Potency |
| 6o | Substituted Arylamine | High Potency |
Influence of the 6-Chloro Substitution
The presence of a halogen, specifically a chloro group, at the 6-position of the chromen-4-one scaffold is a key determinant of biological activity. SAR studies have indicated that the addition of electron-withdrawing groups, such as chlorine and bromine, at the 6- and 7-positions of the chromone scaffold can enhance biological activity. nih.gov Conversely, the attachment of electron-donating groups like methyl tends to lower the activity. nih.gov
The 6-chloro substituent has been incorporated into various chromone derivatives to improve their pharmacological profiles. For example, 6-chloro-substituted chromone derivatives have been synthesized and investigated as potential topoisomerase inhibitors for anticancer applications. researchgate.net In a different context, a study on chromen-4-one derivatives as ligands for the G protein-coupled receptor GPR55 found that introducing a chlorine atom at position 6, in combination with other modifications, resulted in compounds with high potency and efficacy. acs.org For instance, 6-chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as a highly efficacious and potent GPR55 agonist. acs.org This highlights the profound effect the 6-chloro substitution can have on the interaction of these molecules with their biological targets.
Effects of Phenyl Ring Modifications at C-2
Modifications to the phenyl ring at the C-2 position of the chromen-4-one scaffold offer another avenue for modulating biological activity. The substitution pattern on this phenyl ring can greatly impact the molecule's interaction with target proteins. nih.gov
One study explored the structure-activity relationship of 2-phenoxy and 2-thiophenyl chromones for their ability to inhibit superoxide (B77818) anion generation from human neutrophils. nih.gov The results indicated that a hydrogen bond donor at the meta position of the C-2 phenyl ring significantly impacted the activity. nih.gov The replacement of a phenol (B47542) with a bioisosteric thiophenol, resulting in 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, yielded a compound with prominent anti-inflammatory effects. nih.gov Other studies on 3-phenylcoumarins, which share structural similarities, have shown that substitutions on the phenyl ring are crucial for their inhibitory activity against enzymes like monoamine oxidase B (MAO-B). frontiersin.org
Table 2: Impact of C-2 Phenyl Ring Substitution on Anti-inflammatory Activity An illustrative table showing how different substituents affect biological outcomes.
| Compound ID | C-2 Phenyl Ring Substituent | Biological Target | Activity (IC₅₀) |
|---|---|---|---|
| 4 | 3,5-dimethoxyphenoxy | Superoxide Anion | Moderate |
| 16 | 3-fluorophenyl)sulfanyl | Superoxide Anion | 5.0 ± 1.4 μM |
Scaffold Hopping and Bioisosteric Replacements within the Chromen-4-one Framework
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical structures with improved properties. researchgate.netnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetics, or reducing toxicity. spirochem.comcambridgemedchemconsulting.com Scaffold hopping aims to replace the core molecular framework of a compound with a structurally different one while retaining similar biological activity. researchgate.netnih.gov
The chromen-4-one framework has been successfully utilized in scaffold hopping strategies. In one notable example, researchers replaced the quinazolin-4-one core of a known inhibitor with a chromen-4-one scaffold to discover a new class of potent and selective BRD4 inhibitors. nih.govnih.govutmb.edu This approach led to the identification of compounds with significantly improved inhibitory activity, suggesting that the chromone core was superior to the original quinazolin-4-one scaffold for this particular target. nih.gov
Bioisosteric replacement has also been applied to chromen-4-one derivatives. For instance, a study on C2-functionalized chromen-4-one scaffolds explored various bioisosteric replacements for the bridging moiety, leading to the discovery of potent inhibitors of superoxide anion generation and elastase release from neutrophils. nih.gov Another study demonstrated that replacing a carbonyl oxygen in the chromen-4-one core with a thio function resulted in a complete loss of agonist activity at the GPR55 receptor, indicating the critical role of that specific atom for biological function. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-4-one Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.govresearchgate.netnih.gov
Several 3D-QSAR studies have been conducted on chromen-4-one analogues to elucidate the structural requirements for various biological activities. For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model that could be used to design novel antioxidants. nih.govresearchgate.net The model revealed the importance of steric and electrostatic fields for the radical scavenging activity of these compounds. nih.govresearchgate.net
Another 3D-QSAR study focused on 8-substituted chromen-4-one-2-carboxylic acid derivatives as agonists for the GPR35 receptor. researchgate.net The resulting models from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) indicated that steric, electrostatic, and hydrophobic substituents play a significant role in agonist activity. researchgate.net Similarly, QSAR models have been developed for chromone derivatives as MAO inhibitors, revealing key structural features for potent inhibition. nih.gov These QSAR studies provide valuable insights that guide the rational design of new and more potent 3-amino-6-chloro-2-phenyl-4H-chromen-4-one analogues for specific therapeutic targets.
Table 3: Summary of QSAR Models for Chromone Derivatives
| QSAR Model Type | Biological Activity | Key Findings | Statistical Significance (r² / q²) |
|---|---|---|---|
| 3D-QSAR (MFA) | Antioxidant | Steric and electrostatic fields are crucial. nih.govresearchgate.net | r²=0.868 / q²=0.771 nih.govresearchgate.net |
| 3D-QSAR (Topomer CoMFA) | GPR35 Agonist | Steric, electrostatic, and hydrophobic properties are significant. researchgate.net | r²=0.979 / q²=0.746 researchgate.net |
Medicinal Chemistry and Drug Discovery Perspectives of the Chromen 4 One Scaffold, with Relevance to 3 Amino 6 Chloro 2 Phenyl 4h Chromen 4 One
Chromen-4-one as a Validated Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of novel therapeutic agents. The chromen-4-one skeleton, a benzopyran-4-one system, perfectly embodies this concept. Its rigid, planar structure provides a solid foundation for the spatial orientation of various functional groups, allowing for diverse interactions with a wide range of biological macromolecules.
Chromen-4-one derivatives are prevalent in nature, particularly in plants, and form the core of numerous flavonoids, such as flavones and isoflavones. acs.org This natural prevalence has inspired medicinal chemists to explore the synthetic accessibility and structural diversity of this scaffold to develop new molecules with significant pharmacological interest. acs.org The chromen-4-one framework has been successfully utilized to design compounds targeting a broad spectrum of diseases, including neurodegenerative disorders, inflammation, infectious diseases, diabetes, and cancer. nih.govipb.ptrsc.org
The versatility of the chromen-4-one scaffold is further highlighted by its presence in FDA-approved drugs. For instance, cromoglicic acid, a chromone-based drug, is used to treat allergic conditions. acs.org The drug-like properties and the potential for extensive structural modifications make the chromen-4-one scaffold a valuable starting point in drug discovery campaigns. acs.org
Table 1: Examples of Biological Activities of Chromen-4-one Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Inhibition of tubulin polymerization, Induction of apoptosis, Kinase inhibition | nih.gov |
| Anti-inflammatory | Inhibition of superoxide (B77818) anion generation | rsc.org |
| Antiviral | Inhibition of viral enzymes like SARS-CoV-2 Mpro and RdRp | nih.gov |
| Neuroprotective | Inhibition of monoamine oxidase (MAO-A and MAO-B), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE) | researchgate.net |
| Antidiabetic | Modulation of relevant metabolic pathways | nih.gov |
| Antimicrobial | Disruption of bacterial cell processes | nih.gov |
Strategies for Hit Identification and Lead Optimization within the Chromen-4-one Class
The discovery of new drug candidates based on the chromen-4-one scaffold involves a series of strategic steps, from initial hit identification to subsequent lead optimization. A variety of well-established and emerging techniques are employed to efficiently screen and refine these compounds.
Hit Identification Strategies:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large and diverse libraries of chromen-4-one derivatives against a specific biological target. nih.gov This automated process can quickly identify initial "hits" with desired activity.
Virtual Screening: Computational methods, such as molecular docking, are used to screen virtual libraries of chromen-4-one compounds against the three-dimensional structure of a target protein. This in silico approach helps to prioritize compounds for experimental testing, saving time and resources. nih.gov
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments that can bind to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The chromen-4-one core can serve as a valuable fragment in such campaigns.
Knowledge-Based Approaches: This strategy leverages existing knowledge about the structure-activity relationships (SAR) of known chromen-4-one derivatives to design new compounds with improved properties. This can involve scaffold hopping or bioisosteric replacement of functional groups.
Lead Optimization Strategies:
Once initial hits are identified, the process of lead optimization aims to improve their potency, selectivity, and pharmacokinetic properties. A key aspect of this phase is the detailed exploration of the Structure-Activity Relationship (SAR) . SAR studies involve systematically modifying the chemical structure of the hit compound and evaluating the impact of these changes on its biological activity. For the chromen-4-one scaffold, SAR studies have revealed the importance of substituents at various positions of the chromone (B188151) ring system for specific biological activities. nih.govresearchgate.net
For example, studies on chromen-4-one derivatives as SIRT2 inhibitors have shown that an alkyl chain with three to five carbons in the 2-position, and larger, electron-withdrawing groups in the 6- and 8-positions are crucial for high potency. nih.gov Similarly, for the inhibition of the breast cancer resistance protein ABCG2, the presence of a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important. researchgate.net
Table 2: Common Hit Identification and Lead Optimization Techniques
| Technique | Description | Application to Chromen-4-one |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries. | Identifying initial active chromen-4-one derivatives. |
| Virtual Screening | Computational screening of virtual compound libraries. | Prioritizing chromen-4-one analogs for synthesis and testing. |
| Fragment-Based Drug Discovery (FBDD) | Screening of small molecular fragments. | Using the chromen-4-one core as a starting fragment. |
| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Guiding the modification of chromen-4-one hits to improve potency and selectivity. |
Rational Drug Design Approaches for Enhanced Selectivity and Potency
Rational drug design utilizes the three-dimensional structure of the biological target to design and optimize drug candidates with high potency and selectivity. This approach has been instrumental in advancing the development of chromen-4-one derivatives.
Structure-Based Drug Design (SBDD): SBDD relies on the knowledge of the 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. This structural information allows for the design of chromen-4-one derivatives that can fit precisely into the binding site of the target, leading to enhanced potency and selectivity. For instance, crystallographic studies of pteridine (B1203161) reductase 1 (PTR1) in complex with chroman-4-one analogues have provided a basis for the structure-based design of potent anti-trypanosomatidic compounds. nih.gov
Computational Methods:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of chromen-4-one derivatives have been used to understand their binding modes and to design new compounds with improved interactions with the active site. For example, in the development of β-glucuronidase inhibitors, molecular docking was used to predict the binding interactions of chromen-4-one-oxadiazole derivatives with the enzyme's active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities. 3D-QSAR studies on 8-substituted chromen-4-one-2-carboxylic acid derivatives as GPR35 agonists have helped to identify the key steric, electrostatic, and hydrophobic features required for activity. ipb.pt
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search for new compounds with a similar arrangement of features.
These rational design approaches enable the fine-tuning of the chromen-4-one scaffold to achieve desired therapeutic profiles. By understanding the molecular interactions between the ligand and the target, medicinal chemists can introduce specific modifications to the chromen-4-one core to enhance its potency and selectivity, while minimizing off-target effects.
Table 3: Application of Rational Drug Design in Chromen-4-one Development
| Design Approach | Methodology | Outcome for Chromen-4-one Derivatives | Reference |
| Structure-Based Drug Design (SBDD) | X-ray crystallography of ligand-protein complexes | Guided optimization of PTR1 inhibitors | nih.gov |
| Molecular Docking | In silico prediction of binding modes | Elucidation of binding interactions for β-glucuronidase inhibitors | researchgate.net |
| 3D-QSAR | Correlation of 3D properties with activity | Identification of key features for GPR35 agonism | ipb.pt |
Emerging Research Directions and Future Prospects for Chromen-4-one Derivatives
The chromen-4-one scaffold continues to be a fertile ground for drug discovery, with several emerging research directions and promising future prospects. The ongoing exploration of this privileged structure is expected to yield novel therapeutic agents for a variety of diseases.
Novel Therapeutic Targets: Researchers are continuously identifying new biological targets for chromen-4-one derivatives. For example, recent studies have explored their potential as ligands for the lipid-activated G protein-coupled receptor GPR55, which is a proposed drug target for chronic diseases like inflammation, neurodegeneration, and cancer. acs.org The development of potent and selective GPR55 agonists and antagonists based on the chromen-4-one scaffold will be valuable tools for further evaluating this target. acs.org
Multi-Target-Directed Ligands (MTDLs): Given the ability of the chromen-4-one scaffold to interact with multiple targets, there is a growing interest in designing MTDLs. This approach is particularly relevant for complex diseases like Alzheimer's, where a single drug acting on multiple pathological pathways could be more effective.
Advanced Synthetic Methodologies: The development of novel and efficient synthetic methods for the preparation of diverse and complex chromen-4-one derivatives is an active area of research. ipb.ptresearchgate.net These new synthetic routes will facilitate the generation of larger and more diverse compound libraries for screening and optimization.
Clinical Development: While many chromen-4-one derivatives are in the preclinical stages of development, the continued research and optimization of this scaffold may lead to more candidates entering clinical trials in the future. The favorable safety profile of many natural chromen-4-one compounds provides a strong foundation for their therapeutic development.
The future of drug discovery with the chromen-4-one scaffold appears bright. Its proven track record as a privileged structure, combined with advancements in drug design technologies and synthetic chemistry, will likely lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued relevance in addressing unmet medical needs.
Q & A
Q. What are the common synthetic routes for 3-amino-6-chloro-2-phenyl-4H-chromen-4-one?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Core formation : Condensation of substituted phenols with β-ketoesters or malonic acid derivatives under acidic conditions (e.g., phosphorous oxychloride with zinc chloride) to form the chromen-4-one scaffold .
- Functionalization : Sequential halogenation (chlorination at the 6-position) and introduction of the amino group via nucleophilic substitution or reductive amination. Reaction conditions (temperature, catalysts) must be optimized to avoid side products .
- Validation : Purity is confirmed via HPLC or TLC, and structural integrity via -NMR and -NMR spectroscopy .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Spectroscopic methods : -NMR (e.g., δ 7.24–6.93 ppm for aromatic protons) and -NMR (e.g., δ 178.3 ppm for the carbonyl group) are standard . HRMS provides precise molecular weight verification (e.g., m/z 411.0964 [M+H] for a chloro-fluorophenyl analog) .
- X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and torsional strain in the chromen-4-one core .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s aromatic and ketone groups. Aqueous solubility can be enhanced via salt formation (e.g., HCl adducts) .
- Stability : Degradation under UV light or basic conditions is mitigated by storage in amber vials at –20°C. LC-MS monitors stability over time .
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in the chromen-4-one core structure?
- SHELX applications : The software refines high-resolution data by adjusting occupancy factors and anisotropic displacement parameters. For example, SHELXL corrects for twinning artifacts in chromenone derivatives .
- Validation metrics : R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc maps) confirm the absence of unresolved solvent molecules or disorder .
Q. What mechanistic insights explain the reactivity of the amino group in nucleophilic substitutions?
- Kinetic studies : pH-dependent reactions (e.g., with acyl chlorides) reveal protonation states of the amino group influencing nucleophilicity.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for substitutions at the 3-position .
Q. How do researchers address contradictions in reported biological activities of chromenone analogs?
- Meta-analysis : Compare bioassay conditions (e.g., cell lines, IC protocols) across studies. For example, anti-inflammatory activity may vary due to hydroxyl group positioning .
- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing chloro with fluoro groups) isolates electronic effects on target binding .
Q. What strategies optimize enantioselective synthesis of chiral chromenone derivatives?
- Chiral auxiliaries : Use of (R)- or (S)-BINOL in asymmetric Friedel-Crafts reactions achieves >90% enantiomeric excess .
- Catalytic methods : Pd-catalyzed cross-couplings with chiral ligands (e.g., Josiphos) introduce stereocenters at the 2-phenyl group .
Data Analysis and Experimental Design
Q. How is statistical rigor ensured in dose-response studies for this compound?
- Experimental design : Triplicate measurements with positive/negative controls (e.g., doxorubicin for cytotoxicity assays).
- Data processing : Nonlinear regression (e.g., GraphPad Prism) fits IC curves, and ANOVA identifies significance (p < 0.05) .
Q. What computational tools predict interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 for anti-inflammatory activity).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How are synthetic byproducts characterized and minimized?
- LC-MS/MS : Identifies impurities (e.g., dehalogenated byproducts) via fragmentation patterns.
- Process optimization : Adjusting stoichiometry (e.g., 1.2 eq. of chlorinating agents) reduces side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
